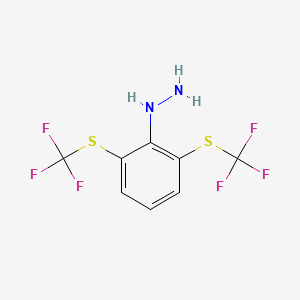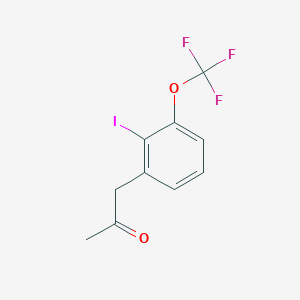
1-(2-Iodo-3-(trifluoromethoxy)phenyl)propan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Iodo-3-(trifluoromethoxy)phenyl)propan-2-one is an organic compound with the molecular formula C10H8F3IO2. This compound features a trifluoromethoxy group, an iodine atom, and a propan-2-one moiety attached to a phenyl ring. The presence of these functional groups makes it a compound of interest in various fields of scientific research, particularly in organic synthesis and medicinal chemistry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Iodo-3-(trifluoromethoxy)phenyl)propan-2-one typically involves the iodination of a trifluoromethoxy-substituted phenylpropanone precursor. One common method includes the use of iodine and a suitable oxidizing agent to introduce the iodine atom at the desired position on the aromatic ring. The reaction conditions often require a solvent such as acetic acid and a temperature range of 50-80°C to facilitate the iodination process .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and safety.
Análisis De Reacciones Químicas
Types of Reactions
1-(2-Iodo-3-(trifluoromethoxy)phenyl)propan-2-one can undergo various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles through nucleophilic aromatic substitution.
Oxidation and Reduction: The ketone group in the propan-2-one moiety can be reduced to an alcohol or oxidized to a carboxylic acid.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Coupling Reactions: Palladium catalysts and boronic acids in the presence of bases like potassium carbonate (K2CO3) in solvents like tetrahydrofuran (THF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted phenylpropanones, while reduction can produce alcohol derivatives.
Aplicaciones Científicas De Investigación
1-(2-Iodo-3-(trifluoromethoxy)phenyl)propan-2-one has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound’s unique functional groups make it a candidate for drug development, particularly in designing molecules with potential pharmacological activities.
Material Science: The trifluoromethoxy group imparts unique properties to materials, making this compound useful in developing new materials with specific characteristics.
Mecanismo De Acción
The mechanism of action of 1-(2-Iodo-3-(trifluoromethoxy)phenyl)propan-2-one largely depends on its application. In medicinal chemistry, the compound may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethoxy group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets .
Comparación Con Compuestos Similares
Similar Compounds
- 1-(2-Iodo-4-(trifluoromethoxy)phenyl)propan-2-one
- 1-(2-Iodo-3-(trifluoromethyl)phenyl)propan-2-one
- 1-(2-Iodo-3-(methoxy)phenyl)propan-2-one
Uniqueness
1-(2-Iodo-3-(trifluoromethoxy)phenyl)propan-2-one is unique due to the presence of the trifluoromethoxy group, which imparts distinct electronic and steric properties compared to other similar compounds. This makes it particularly valuable in applications where these properties are advantageous, such as in the development of pharmaceuticals and advanced materials .
Propiedades
Fórmula molecular |
C10H8F3IO2 |
|---|---|
Peso molecular |
344.07 g/mol |
Nombre IUPAC |
1-[2-iodo-3-(trifluoromethoxy)phenyl]propan-2-one |
InChI |
InChI=1S/C10H8F3IO2/c1-6(15)5-7-3-2-4-8(9(7)14)16-10(11,12)13/h2-4H,5H2,1H3 |
Clave InChI |
ABEAKOQHEXBHBF-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)CC1=C(C(=CC=C1)OC(F)(F)F)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


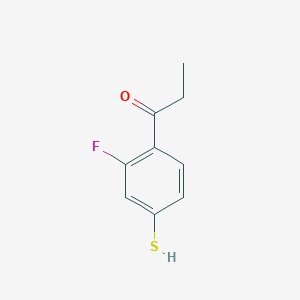
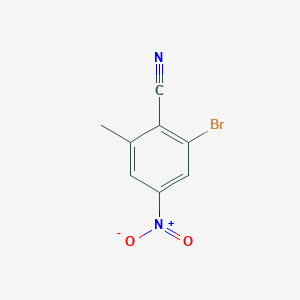
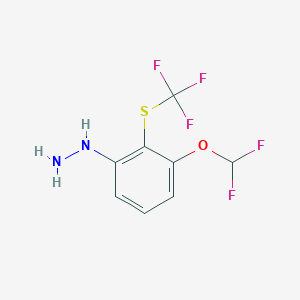
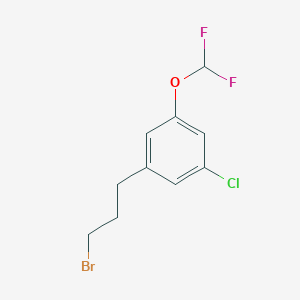
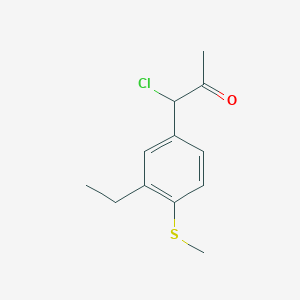
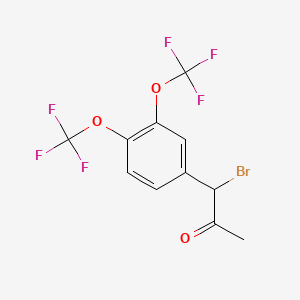
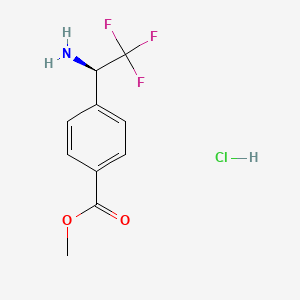
![2-Cyclohexyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid;nonahydrate](/img/structure/B14057198.png)
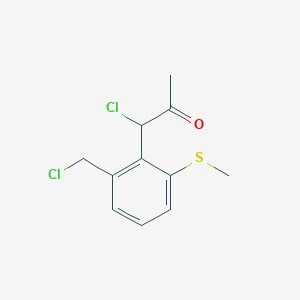
![5-O-tert-butyl 2-O-ethyl 3-bromo-4,6,7,8-tetrahydropyrazolo[1,5-a][1,4]diazepine-2,5-dicarboxylate](/img/structure/B14057218.png)
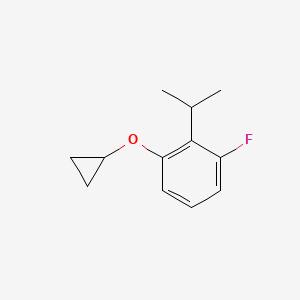
![5,6,7,8-Tetrahydropyrido[4,3-D]pyrimidin-2-ylmethanol](/img/structure/B14057224.png)

